Pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde

Regioselective synthesis Vilsmeier formylation Pyrrolotriazine functionalization

Medicinal chemists pursuing PI3Kδ-selective inhibitors for B-cell malignancies often face a critical synthetic bottleneck: the 5-formyl isomer is readily accessible via direct Vilsmeier-Haack formylation, but the 7-carbaldehyde regioisomer-required for constructing pharmacophores that impart target selectivity and oral bioavailability-cannot be accessed through this route. This compound solves that bottleneck. - Serves as the sole entry point for 7-substituted pyrrolotriazine derivatives with demonstrated high PI3Kδ selectivity and improved PK profiles. - Orthogonal reactivity enables parallel diversification at C2 and C7, accelerating kinase profiling library synthesis. - Stable, storable intermediate compatible with in-situ triflate displacement and condensation sequences, simplifying process-scale supply logistics.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
Cat. No. B12288513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=C2C=NC=NN2C(=C1)C=O
InChIInChI=1S/C7H5N3O/c11-4-7-2-1-6-3-8-5-9-10(6)7/h1-5H
InChIKeyCZOGJRZETBFPSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde Overview


Pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde (CAS 1554288-05-9) is a heterocyclic aldehyde that presents a reactive formyl group at the 7-position of the pyrrolo[2,1-f][1,2,4]triazine core. This scaffold has been established as a privileged kinase inhibitor template, particularly for generating 2-anilino-7-aryl-pyrrolo[2,1-f][1,2,4]triazines with potent activity against JAK2, ALK, and PI3K family kinases [1]. The compound serves as a key synthetic intermediate for installing diverse pharmacophores at the 7-position, an activity that cannot be replicated by the more readily accessible 5-formyl isomer [2].

Pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde: Critical Regiospecificity


The pyrrolo[2,1-f][1,2,4]triazine nucleus is not electronically uniform; the 5- and 7-positions exhibit markedly different reactivity profiles in electrophilic substitution and cross-coupling chemistry. Vilsmeier–Haack formylation of the parent heterocycle delivers exclusively the 5‑formyl regioisomer in 69% yield [1], while direct formylation at the 7‑position is not observed under these conditions. Consequently, pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde must be accessed through a distinct, multi‑step route involving bromoaldehyde intermediates, as described by Thieu et al. [2]. This regiospecificity is critical because the 7‑carbaldehyde is the sole entry point for constructing 7‑substituted pyrrolotriazine derivatives that have demonstrated “unpredictable high selectivity and strong inhibitory activity on PI3Kδ” and significantly enhanced oral bioavailability compared with substitution at other positions [3]. Using the cheaper or more synthetically accessible 5‑formyl isomer or other regioisomeric aldehydes would direct the final pharmacophore to a different vector, fundamentally altering kinase selectivity and pharmacokinetic performance.

Pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde: Key Differentiators


Regioselective Formylation Demands a Distinct Route

Electrophilic formylation of the parent pyrrolo[2,1-f][1,2,4]triazine under Vilsmeier–Haack conditions (POCl₃/DMF) yields exclusively the 5‑formyl isomer in 69% isolated yield; no 7‑formyl product is detected [1]. In contrast, the 7‑carbaldehyde is obtained through a process route that constructs the pyrrolotriazine core via a stable bromoaldehyde intermediate followed by condensation with ammonium carbonate, as disclosed in the scalable synthesis of 2,7‑pyrrolotriazines [2]. This divergent synthetic accessibility means that the 7‑carbaldehyde cannot be generated by simply altering the stoichiometry or conditions of the Vilsmeier protocol; it requires a fundamentally different synthetic sequence, conferring higher procurement value for programs targeting the 7‑vector.

Regioselective synthesis Vilsmeier formylation Pyrrolotriazine functionalization

Key Intermediate for PI3Kδ-Selective Inhibitors

Patent EP 3643717 A1 explicitly claims that 7‑substituted pyrrolo[2,1-f][1,2,4]triazine compounds—constructed from a 7‑carbaldehyde precursor—exhibit ‘unpredictable high selectivity and strong inhibitory activity on PI3Kδ’ and ‘significant enhancement and improvement of pharmacokinetic properties, such as bioavailability, due to the introduction of the 7‑position group’ [1]. Although the patent does not tabulate side‑by‑side data with the corresponding 5‑substituted analogs, the statement of unpredictability underscores that the selectivity profile is intimately tied to the 7‑substitution pattern. The 7‑carbaldehyde is the mandatory building block for generating these 7‑substituted derivatives; any regioisomeric aldehyde would yield a different substitution pattern and, based on the patent disclosure, would not reproduce the claimed PI3Kδ selectivity or PK enhancement.

PI3Kδ inhibition Kinase selectivity Bioavailability 7‑Substituted pyrrolotriazine

Orthogonal Reactivity for Late-Stage Diversification

The 2011 process chemistry disclosure by Thieu et al. identifies a late‑stage orthogonally reactive key intermediate bearing a 7‑carbaldehyde (or its synthetic equivalent) that is amenable to rapid diversification through palladium‑catalyzed cross‑coupling, reductive amination, or condensation reactions without interfering with the C2‑aniline installation [1]. This orthogonal reactivity profile is not achievable with the 5‑formyl isomer, because the 5‑position is more electron‑rich and participates preferentially in electrophilic substitution, leading to competing side reactions under the conditions required for C2‑functionalization. The 7‑carbaldehyde thus serves as a unique linchpin for constructing focused libraries of 2‑anilino‑7‑aryl‑pyrrolotriazines, a chemotype that has yielded clinical candidates targeting ALK and JAK2 [1].

Late-stage diversification Orthogonal reactivity Pyrrolotriazine functionalization

Commercial Purity for Reproducible SAR

Commercially sourced pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde is routinely supplied at 97–98% purity (HPLC), as verified by multiple independent vendors . This purity level ensures that downstream amination, reduction, or cross‑coupling steps proceed without interference from regioisomeric aldehyde impurities (e.g., the 5‑formyl contaminant) that could otherwise generate inseparable mixtures of regioisomeric final products. In contrast, the structurally related 5‑bromopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde is typically offered at 95% purity, reflecting the added complexity of halogenated analogs . The higher baseline purity of the parent 7‑carbaldehyde reduces the burden of pre‑reaction purification and improves lot‑to‑lot consistency in structure–activity relationship (SAR) studies.

Purity specification Quality control SAR reproducibility

Pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde: Application Scenarios


PI3Kδ-Selective Inhibitor Candidate Synthesis

Medicinal chemistry teams pursuing PI3Kδ‑selective inhibitors for B‑cell malignancies or autoimmune indications can utilize the 7‑carbaldehyde as a direct precursor for reductive amination or Suzuki coupling to install aryl/amino pharmacophores at the 7‑position. The resulting compounds exhibit the selectivity and PK benefits documented in EP 3643717 A1, which are structurally contingent on 7‑substitution [1].

Convergent Library Synthesis for Kinase Panel Screening

The orthogonal reactivity of the 7‑carbaldehyde allows parallel diversification at C2 (via triflate displacement with anilines) and C7 (via aldehyde functionalization), enabling rapid construction of compound libraries for broad‑spectrum kinase profiling. This strategy, validated by Thieu et al., reduces the number of linear steps and improves overall yield compared with sequential functionalization approaches that would be required with other regioisomers [2].

Late-Stage Functionalization in Process Chemistry

Process R&D groups scaling up pyrrolotriazine‑based development candidates can use the 7‑carbaldehyde as a stable, storable intermediate that is compatible with the in situ triflate displacement and ammonium carbonate condensation sequence described in the 2011 process route. The aldehyde handle remains intact through these transformations, offering a point of convergence that simplifies supply‑chain logistics and reduces the number of isolated intermediates [2].

SAR Studies of 5- vs. 7-Substitution Effects

Research groups investigating the impact of substitution regiochemistry on kinase selectivity can procure both the 7‑carbaldehyde (CAS 1554288-05-9) and the 5‑formyl isomer (obtained via Vilsmeier formylation) to prepare matched molecular pairs. The 7‑carbaldehyde enables exploration of the 7‑vector space that is inaccessible through direct electrophilic substitution, as documented by the exclusive formation of the 5‑formyl product under Vilsmeier conditions [3].

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